molecular formula C9H12N4O4 B14321687 1,1'-Methylenebis(5-methylimidazolidine-2,4-dione) CAS No. 106226-97-5

1,1'-Methylenebis(5-methylimidazolidine-2,4-dione)

Katalognummer: B14321687
CAS-Nummer: 106226-97-5
Molekulargewicht: 240.22 g/mol
InChI-Schlüssel: KFWWINBQVMFYGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-Methylenebis(5-methylimidazolidine-2,4-dione) is a chemical compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of two imidazolidine-2,4-dione rings connected by a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Methylenebis(5-methylimidazolidine-2,4-dione) typically involves the reaction of 5-methylimidazolidine-2,4-dione with formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the methylene bridge. The reaction conditions, including temperature and pH, are carefully optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In industrial settings, the production of 1,1’-Methylenebis(5-methylimidazolidine-2,4-dione) may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production capacity, cost-effectiveness, and environmental considerations. The industrial production process is designed to ensure consistent quality and high efficiency, often incorporating advanced techniques such as automated control systems and in-line monitoring .

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-Methylenebis(5-methylimidazolidine-2,4-dione) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazolidine-2,4-dione derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the imidazolidine rings .

Wissenschaftliche Forschungsanwendungen

1,1’-Methylenebis(5-methylimidazolidine-2,4-dione) has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of flame retardants, coatings, and other industrial materials

Wirkmechanismus

The mechanism of action of 1,1’-Methylenebis(5-methylimidazolidine-2,4-dione) involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1’-Methylenebis(5-methylimidazolidine-2,4-dione) is unique due to the presence of both the methylene bridge and the methyl groups on the imidazolidine rings. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications .

Eigenschaften

CAS-Nummer

106226-97-5

Molekularformel

C9H12N4O4

Molekulargewicht

240.22 g/mol

IUPAC-Name

5-methyl-1-[(5-methyl-2,4-dioxoimidazolidin-1-yl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C9H12N4O4/c1-4-6(14)10-8(16)12(4)3-13-5(2)7(15)11-9(13)17/h4-5H,3H2,1-2H3,(H,10,14,16)(H,11,15,17)

InChI-Schlüssel

KFWWINBQVMFYGW-UHFFFAOYSA-N

Kanonische SMILES

CC1C(=O)NC(=O)N1CN2C(C(=O)NC2=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.